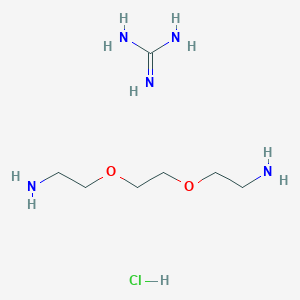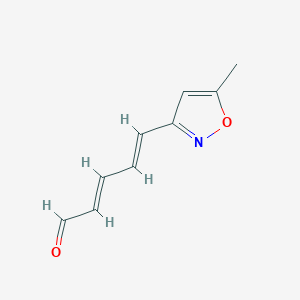
PENTACARBOXYLPORPHYRIN I*PERMETHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacarboxylporphyrin I permethyl ester is a compound with the empirical formula C42H48N4O10 . It has a molecular weight of 768.85 . This compound is derived from bovine porphyric urine .
Molecular Structure Analysis
The molecular structure of Pentacarboxylporphyrin I permethyl ester is represented by the formula C42H48N4O10 . The exact structural details are not provided in the available resources.Physical and Chemical Properties Analysis
Pentacarboxylporphyrin I permethyl ester has an extinction coefficient of approximately 2,300 at 403 nm in chloroform at 1% . It is stored at a temperature of -20°C . Further physical and chemical properties are not detailed in the available resources.Properties
CAS No. |
119039-95-1 |
|---|---|
Molecular Formula |
C42H48N4O10 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





